Bolandiol, also known as 19-Nortestosterone-3β,17β-Diol, is a synthetic anabolic steroid derived from 19-norandrostenedione. It is primarily recognized for its potential to enhance lean body mass and bone mineral density while exhibiting minimal stimulation of sex accessory glands. This compound has garnered attention in both medical and athletic contexts due to its anabolic properties and implications for performance enhancement.
Bolandiol falls under the classification of anabolic androgenic steroids, which are synthetic derivatives of testosterone designed to promote muscle growth and enhance physical performance. It is also categorized as a prohormone due to its ability to convert into active hormones within the body.
The synthesis of Bolandiol typically involves the reduction of 19-norandrostenedione. This reduction can be achieved using various reducing agents, including:
These reactions are generally conducted under controlled conditions to ensure high yields and purity of the final product.
The synthesis process may involve multiple steps, including oxidation and further purification stages to isolate Bolandiol from by-products. Standard procedures for steroid synthesis are followed, which often include recrystallization or chromatography techniques to achieve the desired purity levels.
Bolandiol has a steroid backbone typical of anabolic steroids, characterized by four fused carbon rings. The specific functional groups attached at various positions contribute to its biological activity.
Bolandiol can undergo several chemical reactions:
Common reagents used in these reactions include:
Bolandiol exerts its effects primarily through binding to androgen receptors in target tissues. Upon binding, it induces a conformational change in the receptor that promotes dimerization and translocation to the nucleus, where it activates transcription of androgen-responsive genes.
Bolandiol has several scientific uses, particularly in:
The exploration of 19-norsteroids emerged from mid-20th century efforts to dissect testosterone’s anabolic properties from its androgenic effects. Key milestones include:
Bolandiol possesses a defined steroidal structure with critical modifications influencing its stability, receptor interaction, and metabolism:
Stereochemistry:
The 17β-hydroxyl is essential for high-affinity binding to the androgen receptor (AR).
Metabolic Relationships:
Table 1: Key Metabolites of Bolandiol and Their Significance
Metabolite | Systematic Name | Enzyme Involved | Biological Significance |
---|---|---|---|
19-Norandrostenedione | Estr-4-ene-3,17-dione | 3β-HSD Oxidation (C3) | Intermediate metabolite; further reduced to nandrolone. |
Nandrolone | 19-Nortestosterone (Estr-4-en-17β-ol-3-one) | 17β-HSD Reduction | Potent anabolic steroid; primary active metabolite responsible for most AR-mediated effects. |
5α-Dihydronandrolone (DHN) | 5α-Estran-3β,17β-diol | 5α-Reductase | Weak AR agonist; contributes to reduced androgenic effects in 5α-reductase expressing tissues. |
19-Norandrosterone | 3α-Hydroxy-5α-androstan-17-one | 3α-HSD, 5α-Reductase, Conjugation | Major urinary glucuronide metabolite; used for doping detection [1] [7]. |
19-Noretiocholanolone | 3α-Hydroxy-5β-androstan-17-one | 3α-HSD, 5β-Reductase, Conjugation | Major urinary glucuronide metabolite (less abundant than 19-NA for bolandiol) [7]. |
Bolandiol exhibits a complex pharmacological profile setting it apart from classical AAS, primarily due to its metabolism and direct receptor interactions:
Table 2: Relative Receptor Binding Affinity (RBA) and Functional Potency of Bolandiol Compared to Reference Ligands [2] [4]
Receptor | Reference Ligand (RBA=100%) | Bolandiol RBA (%) | Bolandiol Functional Transactivation Potency (% of Reference) | Key Implications |
---|---|---|---|---|
AR | Testosterone / DHT | Low (~4-9%) | ~4-9% of T/DHT | Primary anabolic effects mediated via conversion to nandrolone, a potent AR agonist. |
PR | Progesterone | ~1% | Low (<1% of P4) | Contributes to strong suppression of gonadotropins (LH/FSH). |
ERα | Estradiol (E₂) | ~3% | ~3% of E₂ | Direct weak estrogenic activity; may influence bone maintenance. Not via aromatization. |
ERβ | Estradiol (E₂) | ~1% | ~1% of E₂ | Direct weak estrogenic activity. |
GR | Dexamethasone | <0.1% | Not Reported | Negligible activity. |
MR | Aldosterone | <0.1% | Not Reported | Negligible activity. |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: